Cas no 82-68-8 (Pentachloronitrobenzene)

Pentachloronitrobenzene (PCNB) is a chlorinated nitroaromatic compound primarily used as a soil fungicide and seed treatment agent. Its chemical structure, featuring five chlorine atoms and a nitro group, confers strong antifungal properties, particularly against soil-borne pathogens like Rhizoctonia and Sclerotinia. PCNB is valued for its persistence in soil, providing prolonged protection for crops such as cotton, potatoes, and ornamental plants. It is typically formulated as a wettable powder or granular product for agricultural applications. While effective, its use requires adherence to regulatory guidelines due to environmental and toxicity considerations. Proper handling and application are essential to minimize non-target effects.
Pentachloronitrobenzene structure
Pentachloronitrobenzene structure
Product Name:Pentachloronitrobenzene
CAS No:82-68-8
MF:C6Cl5NO2
MW:295.334696769714
MDL:MFCD00007065
CID:34276
PubChem ID:24898950
Update Time:2025-10-22

Pentachloronitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 1,2,3,4,5-Pentachloro-6-nitrobenzene
    • 101brandpcnb75wettable
    • ai-23024
    • Avicol
    • avicol(pesticide)
    • Avicol, pesticide
    • Batrilex
    • Benzene,pentachloronitro-
    • Botrilex
    • Quintozene
    • Pentachloronitrobenzene
    • Pentachloronitrobenzene solution
    • 2,3,4,5,6-pentachloronitrobenzene
    • Benzene,pentachloronitro
    • Brassicol
    • PCNB
    • Pentachloronitrobenzene powder
    • Quintozen
    • Quintozene powder
    • Quintozene100µg
    • Terrachlor
    • terraclor
    • RTU 1010
    • C6Cl5NO2
    • Quintozene [ISO]
    • Marison Forte
    • KOBU
    • BIDD:ER0635
    • PCNB, quintozene
    • Q418683
    • CAS-82-68-8
    • Tritisan
    • Fartox
    • Tubergran (Salt/Mix)
    • Fortox
    • Brassicol super
    • CHEMBL468759
    • Tri-PCNB
    • Marisan forte
    • Pcnb Technical Material for Manufacturing Purposes Only
    • SMR000778040
    • Pentacloronitrobenceno
    • 1,2,3,4,5-pentakis(chloranyl)-6-nitro-benzene
    • NCGC00259496-01
    • Brassicol 75
    • Pcnb 100
    • MLS002454434
    • Tox21_301060
    • Quintozene 100 microg/mL in Acetonitrile
    • Trim (Salt/Mix)
    • NCIOpen2_002667
    • Avicol (pesticide)
    • SCHEMBL69247
    • 82-68-8
    • GC 3944-3-4
    • 101 brand pcnb 75 Wettable
    • 1,2,3,4,5-Pentachloro-6-nitrobenzene #
    • BRN 1914324
    • Quintozine
    • SA Terraclor 2E
    • EN300-82484
    • OLPISAN
    • A840414
    • MFCD00007065
    • UNII-Q37G40S4S8
    • pentachloronitro benzene
    • Eorthcicle
    • AI3-23024
    • LS-1817
    • Quintocene
    • Nitropentachlorobenzene
    • Terraclor 30 G
    • BS-25924
    • SA Terraclor
    • Pentagen
    • Tri-PCNB (Salt/Mix)
    • AKOS015902907
    • Turfcide (Salt/Mix)
    • Tilcarex
    • NCI-C00419
    • NCGC00091305-01
    • Pentachlornitrobenzol [German]
    • CHEBI:34908
    • Avicol, pesticide (VAN)
    • benzene, pentachloronitro
    • CCRIS 495
    • HOE 026014
    • Technical Grade PCNB 95%
    • Quintobenzene
    • Benceno, 1,2,3,4,5-pentacloro-6-nitro-
    • Olin Terraclor 75% Wettable Powder
    • Benezene, pentachloronitro-
    • Tri PCNB
    • Tox21_201947
    • Benzene, nitropentachloro-
    • Pentachloronitrobenzene powder Quintozene powder
    • Saniclor 30
    • NCGC00254962-01
    • Olin Terraclor Technical Grade PCNB 99% Soil Fungicide
    • NSC58427
    • Benzene, 1,2,3,4,5-pentachloro-6-nitro-
    • Pentachloronitrobenzene 1000 microg/mL in Acetone
    • Benzene, pentachloronitro-
    • RCRA waste no. U185
    • :pentachloronitrobenzene
    • QUINTOZENE [IARC]
    • Pentachlornitrobenzol
    • Terrafun
    • Pentachloronitrobenzol
    • P0032
    • Pentachloronitrobenzene, plant cell culture tested, BioReagent, >=94% (GC), powder
    • C6-Cl5-N-O2
    • Avical
    • FT-0631375
    • Terrazan
    • fom ac 2
    • PKhNC
    • QUINTOZENE [MI]
    • RCRA waste number U185
    • Liro-PCNB
    • NCGC00091305-03
    • QUINTOZENE [HSDB]
    • Chinozan
    • Fomac 2
    • HSDB 1749
    • 1,2,3,4,5-pentachloro-6-nitro-benzene
    • Pentachoronitrobenzene
    • Quintozene 10 microg/mL in Cyclohexane
    • NSC 58427
    • Kobutol
    • PKHNB
    • Pentachloronitrobenzene (Quintobenzene)
    • Pentachloronitrobenzene, >=94%
    • Quintozene (Pentachloronitrobenzene)
    • Q37G40S4S8
    • Quintozene 100 microg/mL in Cyclohexane
    • EINECS 201-435-0
    • Quinosan
    • Quintozene, PESTANAL(R), analytical standard
    • DTXSID2021105
    • Fungiclor
    • DTXCID301105
    • WLN: WNR BG CG DG EG FG
    • Phomasan
    • Canada Pesticide Mixture 4 ver. 2 20-500 microg/mL in Acetonitrile
    • Quintozene [BSI:ISO]
    • NCGC00091305-05
    • EPA Pesticide Chemical Code 056502
    • Caswell No. 640
    • NCGC00091305-04
    • NSC-58427
    • KP 2
    • NCGC00091305-02
    • Pentachloronitrobenzene (PCNB)
    • 1,2,3,4,5-Pentachloro-6-nitrobenzene (ACI)
    • Benzene, pentachloronitro- (8CI, 9CI)
    • 1,2,3,4,5-Pentachloronitrobenzene
    • Folosan
    • Korsikol
    • Plantacol
    • RTU PCNB
    • Terraclor 30G
    • Terrazan F
    • NS00001402
    • Benzene, 1,2,3,4,5pentachloro6nitro
    • Benzene,1,2,3,4,5-pentachloro-6-nitro-
    • GC 394434
    • 2,3,4,5,6-Pentachloronitrobenzene, Nitropentachlorobenzene
    • Olin Terraclor Technical Grade PCNB 99% Soil Fungicide.
    • DB-056648
    • LiroPCNB
    • 1ST20048
    • QUINTOZENE (IARC)
    • USEPA/OPP Pesticide Code: 56502
    • Tripcnb
    • Caswell no 640
    • Benzene, nitropentachloro
    • MDL: MFCD00007065
    • Inchi: 1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9
    • InChI Key: LKPLKUMXSAEKID-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C(Cl)=C(Cl)C(Cl)=C(Cl)C=1Cl)=O

Computed Properties

  • Exact Mass: 292.83700
  • Monoisotopic Mass: 292.837167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 45.8

Experimental Properties

  • Color/Form: Colorless or yellowish crystals with moldy smell
  • Density: 1.718 g/cm3 at 25 °C
  • Melting Point: 140-143 °C (lit.)
  • Boiling Point: 328 ºC
  • Flash Point: Degrees Fahrenheit:48.2°F
    Degrees Celsius:9°C
  • Solubility: toluene: soluble50mg/mL, clear, faintly to slightly yellow
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Incompatible with strong bases, strong oxidizing agents.
  • PSA: 45.82000
  • LogP: 5.38500
  • Merck: 8080
  • Color/Form: 5000 μg/mL in methanol
  • Solubility: Insoluble in water, slightly soluble in alcohol, benzene, chloroform, carbon disulfide
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

Pentachloronitrobenzene Security Information

  • Symbol: GHS08
  • Signal Word:Warning
  • Hazard Statement: H351
  • Warning Statement: P281
  • Hazardous Material transportation number:UN 3077 9/PG 3
  • WGK Germany:2
  • Hazard Category Code: 43-50/53
  • Safety Instruction: S13-S24-S37-S60-S61-S45-S36/37
  • RTECS:DA6650000
  • Hazardous Material Identification: Xi N
  • Toxicity:LD50 in male, female rats (g/kg): 1.71 ±0.20, 1.65 ±0.17 by gavage (Finnegan)
  • Storage Condition:2-8°C
    2-8°C
  • Risk Phrases:R43; R50/53

Pentachloronitrobenzene Customs Data

  • HS CODE:2904909013
  • Customs Data:

    China Customs Code:

    2904909013

    Overview:

    2904909013 Pentachloronitrobenzene.Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:0.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    2904909013 1,2,3,4,5-pentachloro-6-nitrobenzene.supervision conditions:s(import or export registration certificate for pesticides).VAT:17.0%.tax rebate rate:0.0%.MFN tarrif:5.5%.general tariff:30.0%

Pentachloronitrobenzene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P2205-5G
Pentachloronitrobenzene
82-68-8
5g
¥254.44 2023-11-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P2205-100G
Pentachloronitrobenzene
82-68-8
100g
¥477.97 2023-11-04
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
P2205-500G
Pentachloronitrobenzene
82-68-8
500g
¥1002.65 2023-11-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-GL391-1ml
Pentachloronitrobenzene
82-68-8 analytical standard,100ug/ml in benzene
1ml
¥139.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-GK398-2ml
Pentachloronitrobenzene
82-68-8 analytical standard,0.1mg/ml in methanol
2ml
¥352.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-DC371-1ml
Pentachloronitrobenzene
82-68-8 analytical standard,10ug/ml in benzene
1ml
¥282.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-UH355-1g
Pentachloronitrobenzene
82-68-8 94%,
1g
¥60.0 2022-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-FY427-25g
Pentachloronitrobenzene
82-68-8 95%
25g
¥156.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-FY427-100g
Pentachloronitrobenzene
82-68-8 95%
100g
¥340.0 2022-06-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-UH355-5g
Pentachloronitrobenzene
82-68-8 94%,
5g
¥97.0 2022-02-28

Pentachloronitrobenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Pd particles size-control of Pd/C and its effect on catalytic reduction of polychloronitrobenzene
Gu, Xu; et al, Nanjing Ligong Daxue Xuebao, 2010, 34(6), 838-842

Production Method 2

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Synthesis of 3,5-dichloroaniline by catalytic hydrogenation-catalytic hydrogenation of pentachloronitrobenzene
Gu, Xu; et al, Nongyao, 2010, 49(10), 723-725

Production Method 3

Reaction Conditions
1.1 Reagents: Chlorine
Reference
Permercurated arenes. III. Syntheses of periodoarenes and perchloroarenes by iodo- and chloro-demercuration of some permercurated arenes
Deacon, Glen B.; et al, Australian Journal of Chemistry, 1977, 30(8), 1701-13

Production Method 4

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water
Reference
Polyhalonitrobenzenes and derived compounds. Part 2. Reactions of 1,2,3,4-tetrachloro-5,6-dinitrobenzene with aliphatic amines under phase-transfer conditions
Heaton, Alan; et al, Journal of the Chemical Society, 1985, (8), 1275-7

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol
2.1 Reagents: Cuprous cyanide Solvents: Dimethyl sulfoxide
Reference
Improved synthesis of pentachlorobenzonitrile
Giumanini, Angelo G.; et al, Toxicological and Environmental Chemistry, 2000, 76(3-4), 147-155

Production Method 6

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Nitryl chloride Solvents: Dichloromethane
1.2 Reagents: Water
Reference
Chemistry of superacids. 35. NO2Cl-3MXn systems: superelectrophilic aprotic nitrating agents for deactivated aromatics
Olah, G. A.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1998, 47(5), 924-927

Production Method 7

Reaction Conditions
1.1 Reagents: Ozone ,  Nitrogen dioxide Catalysts: Methanesulfonic acid Solvents: Dichloromethane
Reference
Ozone-mediated reaction of polychlorobenzenes and some related halogeno compounds with nitrogen dioxide: a novel non-acid methodology for the selective mononitration of moderately deactivated aromatic systems
Suzuki, Hitomi; et al, Synthesis, 1994, (8), 841-5

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Nitric acid
Reference
Replacement of the nitro group in pentachloronitrobenzene by nucleophiles
Hashem, A. I., Revue Roumaine de Chimie, 1982, 27(3), 429-31

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Chlorine oxide (Cl2O) ;  20 - 40 °C
Reference
Dichlorine monoxide
Torii, Sigeru; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Production Method 10

Reaction Conditions
Reference
Chlorination of some benzene derivatives of chlorine fluorosulfate
Fokin, A. V.; et al, Izvestiya Akademii Nauk SSSR, 1982, (5), 1160-1

Production Method 11

Reaction Conditions
Reference
Some reactions of chlorine and iodine fluorosulfates
Fokin, A. V.; et al, Journal of Fluorine Chemistry, 1981, 18(4-6), 553-72

Production Method 12

Reaction Conditions
Reference
Nitroarenes
Aitken, K. M.; et al, Science of Synthesis, 2007, 31, 1183-1320

Production Method 13

Reaction Conditions
1.1 Reagents: Cuprous cyanide Solvents: Dimethyl sulfoxide
Reference
Improved synthesis of pentachlorobenzonitrile
Giumanini, Angelo G.; et al, Toxicological and Environmental Chemistry, 2000, 76(3-4), 147-155

Pentachloronitrobenzene Raw materials

Pentachloronitrobenzene Preparation Products

Pentachloronitrobenzene Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:82-68-8)Pentachloronitrobenzene
Order Number:A1237537
Stock Status:in Stock
Quantity:5kg/1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:53
Price ($):617/168
Email:sales@amadischem.com

Additional information on Pentachloronitrobenzene

Recent Advances in the Study of Pentachloronitrobenzene (CAS 82-68-8): Implications for Chemical and Biomedical Applications

Pentachloronitrobenzene (PCNB, CAS 82-68-8) is a chlorinated nitroaromatic compound historically used as a fungicide in agriculture. Recent studies have expanded its relevance beyond agrochemical applications, exploring its potential in biomedical and environmental contexts. This research brief synthesizes the latest findings on PCNB, focusing on its molecular mechanisms, environmental persistence, and emerging applications in drug discovery and microbial control.

A 2023 study published in Environmental Science & Technology investigated the degradation pathways of PCNB in soil ecosystems. Using advanced mass spectrometry and metagenomic sequencing, researchers identified novel microbial consortia capable of metabolizing PCNB into less toxic intermediates. This discovery opens avenues for bioremediation strategies targeting persistent organic pollutants (POPs). Notably, the study highlighted the role of Rhodococcus spp. in breaking down the nitro-group, a finding with implications for designing enzymatic degradation tools.

In the biomedical domain, PCNB's structural motif has garnered attention for its potential as a pharmacophore. A 2024 Journal of Medicinal Chemistry paper reported the synthesis of PCNB-derived analogs showing selective inhibition of Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key target in anti-tuberculosis therapy. The lead compound exhibited a MIC90 of 0.8 μg/mL against drug-resistant strains, with molecular dynamics simulations revealing stable halogen-π interactions in the enzyme's binding pocket.

Toxicological assessments have also progressed significantly. The European Chemicals Agency (ECHA) recently updated PCNB's hazard classification based on new in vitro data demonstrating endocrine-disrupting potential at concentrations as low as 10 nM. These findings, published in the 2023 REACH dossier, emphasize the need for stricter environmental monitoring, particularly in regions with historical agricultural use.

Emerging analytical techniques have enhanced PCNB detection sensitivity. A novel SERS (Surface-Enhanced Raman Spectroscopy) substrate developed by Chinese researchers achieved LODs of 0.1 ppt in water samples, as detailed in a 2024 Analytical Chemistry article. This nanotechnology-based approach enables real-time monitoring of PCNB residues, addressing critical gaps in environmental surveillance.

Looking forward, the dual nature of PCNB—as both an environmental contaminant and a potential therapeutic scaffold—presents unique research challenges. Current investigations are exploring structure-activity relationships to mitigate toxicity while preserving bioactive properties. The compound's rich chemistry continues to make it a valuable case study in halogenated aromatic compound research across multiple disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:82-68-8)Pentachloronitrobenzene
A1237537
Purity:99%/99%
Quantity:5kg/1kg
Price ($):617/168
Email